Acetamide, N,N'-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride
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Overview
Description
Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of ethylenediamine with acetonitrile derivatives under controlled temperature and pH conditions.
Cyclization: The intermediate products undergo cyclization reactions to form the desired cyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:
Batch Reactors: Large-scale batch reactors are used for the initial synthesis steps.
Continuous Flow Systems: Continuous flow systems are employed for subsequent reactions and purification processes.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl))bis(2-bromo-)
- Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
- Glycine, N,N’-1,2-ethanediylbis-
Uniqueness
Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
72906-29-7 |
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Molecular Formula |
C12H22Cl2N6O2 |
Molecular Weight |
353.25 g/mol |
IUPAC Name |
2-cyano-N-[2-[2-[2-[(2-cyanoacetyl)amino]ethylamino]ethylamino]ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C12H20N6O2.2ClH/c13-3-1-11(19)17-9-7-15-5-6-16-8-10-18-12(20)2-4-14;;/h15-16H,1-2,5-10H2,(H,17,19)(H,18,20);2*1H |
InChI Key |
GBMROMGTLGCLPL-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNC(=O)CC#N)NCCNC(=O)CC#N.Cl.Cl |
Origin of Product |
United States |
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